molecular formula C16H15NS B5786168 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine CAS No. 23866-63-9

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Cat. No. B5786168
CAS RN: 23866-63-9
M. Wt: 253.4 g/mol
InChI Key: VDZPUHLYWJVGPH-UHFFFAOYSA-N
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Description

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, also known as promethazine, is a phenothiazine derivative that has been extensively studied for its therapeutic and research applications. It is a potent antihistamine and has been used as a sedative, antiemetic, and analgesic agent. In

Mechanism of Action

Promethazine acts as a competitive antagonist of histamine at the H1 receptor, which is responsible for mediating the allergic response. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and behavior. Additionally, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine has anticholinergic properties, which contribute to its sedative effects.
Biochemical and Physiological Effects:
Promethazine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects by modulating the activity of opioid receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

Promethazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied in both animal and human models. However, there are also limitations to its use. Promethazine has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. It also has a narrow therapeutic window and can cause sedation and other side effects at higher doses.

Future Directions

There are several future directions for the study of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine. One area of research is the development of novel phenothiazine derivatives with improved pharmacological properties. Another area of research is the investigation of the role of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in the regulation of inflammation and pain. Additionally, the use of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in combination with other drugs, such as opioids, may be explored as a potential strategy for improving pain management.

Synthesis Methods

Promethazine can be synthesized by reacting 2-chloro-N,N-dimethylethanamine with phenothiazine in the presence of a base, such as potassium carbonate. The resulting product is then treated with propargyl bromide to yield 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

Scientific Research Applications

Promethazine has been widely used in scientific research due to its pharmacological properties. It has been studied for its anti-inflammatory, analgesic, antiemetic, and sedative effects. It has also been used as a model compound for studying the structure-activity relationship of phenothiazine derivatives.

properties

IUPAC Name

10-(2-methylprop-2-enyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPUHLYWJVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354973
Record name 10-(2-Methyl-allyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(2-Methyl-allyl)-10H-phenothiazine

CAS RN

23866-63-9
Record name 10-(2-Methyl-allyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-METHYL-ALLYL)-10H-PHENOTHIAZINE
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